Elenbecestat
説明
エレンベセстатは、エーザイ株式会社とバイオジェン社が開発したβセクレターゼ酵素(BACE1)の低分子阻害剤です。 アルツハイマー病の発症に関与するアミロイドβペプチド生成の上流のアミロイドカスケードを阻害するように設計されています . BACE1を阻害することにより、エレンベセстатはアミロイドβペプチドの産生を減らすことを目指しており、これらのペプチドは脳にアミロイド斑を形成し、アルツハイマー病の特徴となっています .
作用機序
エレンベセстатは、アミロイド前駆体タンパク質からアミロイドβペプチドの産生に関与する重要な酵素であるBACE1を阻害することで作用します . BACE1に結合することにより、エレンベセстатはアミロイド前駆体タンパク質の切断を防ぎ、それによってアミロイドβペプチドの形成を減少させます . この阻害は、これらのペプチドが毒性のあるオリゴマーとプロトフィブリルに凝集することを減らし、最終的に脳内のアミロイド斑の形成を減少させるものと考えられています . このプロセスに関与する分子標的と経路は、この化合物の治療的可能性を理解するために重要です。
6. 類似の化合物との比較
エレンベセстатは、アルツハイマー病の治療のために開発された、いくつかのBACE1阻害剤の1つです。 その他の類似の化合物には以下が含まれます。
ベルベセстат: アルツハイマー病の臨床試験が行われている別のBACE1阻害剤です.
ラナベセстат: アストラゼネカとイーライリリーが開発したBACE1阻害剤です.
これらの化合物と比較して、エレンベセстатは臨床試験で良好な安全性と忍容性のプロファイルを示しており、BACE1阻害に関連する副作用は少ないです . BACE2よりもBACE1に対する独自の結合親和性と選択性は、その独特の薬理学的プロファイルに貢献しています .
生化学分析
Biochemical Properties
Elenbecestat plays a crucial role in biochemical reactions by inhibiting the activity of the β-secretase enzyme. This enzyme is responsible for the cleavage of amyloid precursor protein (APP) to produce amyloid beta peptides. This compound binds to β-secretase with high affinity, thereby preventing the enzyme from processing APP. This interaction reduces the levels of amyloid beta peptides in the brain, cerebrospinal fluid, and plasma . Additionally, this compound has been shown to have a 3.53-fold higher affinity for β-secretase 1 compared to β-secretase 2 .
Cellular Effects
This compound affects various types of cells, particularly neurons, by reducing the production of amyloid beta peptides. This reduction can lead to decreased formation of amyloid plaques, which are toxic to neurons. By lowering amyloid beta levels, this compound may help preserve neuronal function and prevent cell death. Furthermore, this compound influences cell signaling pathways involved in neuroinflammation and synaptic function, potentially improving cognitive function in Alzheimer’s disease patients .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of the β-secretase enzyme, thereby inhibiting its activity. This inhibition prevents the cleavage of amyloid precursor protein, reducing the production of amyloid beta peptides. This compound’s high affinity for β-secretase 1 ensures effective inhibition, while its lower affinity for β-secretase 2 minimizes off-target effects. Additionally, this compound may modulate gene expression related to amyloid precursor protein processing and amyloid beta production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over various time periods. Studies have shown that this compound can reduce amyloid beta levels in the brain, cerebrospinal fluid, and plasma of animal models over time. The compound has demonstrated stability and sustained efficacy in reducing amyloid beta levels with repeated dosing. Long-term studies have indicated that this compound maintains its inhibitory effects on β-secretase, leading to prolonged reductions in amyloid beta production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Dose-dependent reductions in amyloid beta levels have been observed, with higher doses leading to greater reductions. At very high doses, some adverse effects such as headache and dizziness have been reported. In animal studies, this compound has shown acceptable tolerability across a range of doses, with no significant safety concerns observed at therapeutic doses .
Metabolic Pathways
This compound is involved in metabolic pathways related to the processing of amyloid precursor protein. By inhibiting β-secretase, this compound reduces the cleavage of amyloid precursor protein, thereby decreasing the production of amyloid beta peptides. This inhibition affects the metabolic flux of amyloid precursor protein processing, leading to lower levels of amyloid beta in the brain and other tissues .
Transport and Distribution
This compound is transported and distributed within cells and tissues, primarily targeting the brain. The compound crosses the blood-brain barrier and accumulates in the brain, where it exerts its inhibitory effects on β-secretase. This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within the brain. This localization is crucial for its effectiveness in reducing amyloid beta levels .
Subcellular Localization
The subcellular localization of this compound is primarily within the endosomes, where β-secretase is active. By targeting this compartment, this compound effectively inhibits β-secretase activity and reduces amyloid beta production. The compound’s localization to endosomes is facilitated by specific targeting signals and post-translational modifications that direct it to this compartment .
準備方法
エレンベセスタットの合成には、重要な中間体の生成とその後の特定の条件下での反応を含む、複数のステップが含まれます。 詳細な合成経路と反応条件は、企業秘密であり、公開文献には完全には公開されていません。 合成には、さまざまな試薬と触媒を使用して、目的の分子構造を実現することが知られています . 工業生産方法は、これらの合成経路を最適化して、最終製品の高収率と高純度を確保する可能性があります。
化学反応の分析
エレンベセстатは、次のようないくつかの種類の化学反応を起こします。
酸化と還元: これらの反応は、エレンベセスタットの合成と修飾において不可欠であり、その薬物動態に影響を与えます。
置換反応:
加水分解: この反応は、酸性または塩基性条件下で起こり、エレンベセスタットを構成要素に分解します。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性があり、置換反応はさまざまな官能基を分子に導入する可能性があります。
4. 科学研究への応用
エレンベセстатは、アルツハイマー病治療の潜在的な可能性について広く研究されています。 その主な用途は、BACE1の阻害であり、アミロイドβペプチドの産生を減少させます . この減少は、脳のアミロイド斑の形成を防ぐことで、アルツハイマー病の進行を遅らせるものと考えられています . さらに、エレンベセстатは、早期アルツハイマー病患者における安全性、忍容性、および有効性を評価するために、さまざまな臨床試験で調査されています .
アルツハイマー病以外にも、エレンベセスタットの作用機序は、アミロイドβ蓄積を特徴とする他の神経変性疾患にも関連しています。 これらの分野における潜在的な可能性を探るための研究が進行中です。
科学的研究の応用
Elenbecestat has been extensively studied for its potential in treating Alzheimer’s disease. Its primary application is in the inhibition of BACE1, which reduces the production of amyloid-beta peptides . This reduction is believed to slow the progression of Alzheimer’s disease by preventing the formation of amyloid plaques in the brain . Additionally, this compound has been investigated in various clinical trials to evaluate its safety, tolerability, and efficacy in patients with early Alzheimer’s disease .
Beyond Alzheimer’s disease, this compound’s mechanism of action has implications for other neurodegenerative disorders characterized by amyloid-beta accumulation. Research is ongoing to explore its potential in these areas.
類似化合物との比較
Elenbecestat is one of several BACE1 inhibitors developed for the treatment of Alzheimer’s disease. Other similar compounds include:
Verubecestat: Another BACE1 inhibitor that has undergone clinical trials for Alzheimer’s disease.
Lanabecestat: A BACE1 inhibitor developed by AstraZeneca and Eli Lilly.
Atabecestat: Developed by Janssen, this compound also targets BACE1 to reduce amyloid-beta production.
Compared to these compounds, this compound has shown a favorable safety and tolerability profile in clinical trials, with fewer adverse effects related to BACE1 inhibition . Its unique binding affinity and selectivity for BACE1 over BACE2 contribute to its distinct pharmacological profile .
特性
IUPAC Name |
N-[3-[(4aS,5R,7aS)-2-amino-5-methyl-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O2S/c1-9-12-7-30-18(23)27-19(12,8-29-9)11-4-10(2-3-13(11)20)26-17(28)15-6-24-14(5-25-15)16(21)22/h2-6,9,12,16H,7-8H2,1H3,(H2,23,27)(H,26,28)/t9-,12-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACUJFVOHGRMTR-DPXNYUHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(N=C4)C(F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(N=C4)C(F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1388651-30-6 | |
Record name | Elenbecestat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1388651306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elenbecestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15391 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ELENBECESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXJ96XL94H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。